(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride

描述

IUPAC Nomenclature and Structural Representation

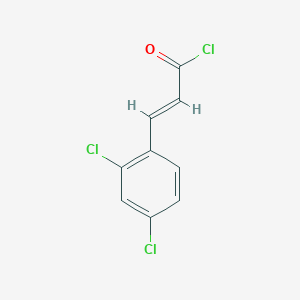

The systematic IUPAC name for this compound is (2E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride , which precisely describes its molecular structure and stereochemistry. The name is derived from the following components:

- Prop-2-enoyl chloride : Indicates a three-carbon α,β-unsaturated acyl chloride with the double bond between positions 2 and 3.

- 3-(2,4-dichlorophenyl) : Specifies a phenyl ring substituted with chlorine atoms at the 2- and 4-positions, attached to the third carbon of the propenoyl group.

- (2E) : Denotes the trans (entgegen) configuration of the double bond in the acryloyl moiety, confirming the spatial arrangement of substituents around the C=C bond.

The structural formula can be represented as:

ClC(=O)–CH=CH–C6H3Cl2 (2,4-positions)

A 2D skeletal structure highlights the planar acryloyl chloride group conjugated with the aromatic ring, while 3D conformational analysis reveals a dihedral angle of approximately 120° between the acyl chloride group and the benzene plane, optimizing steric and electronic interactions.

CAS Registry and Alternative Identifiers

This compound is universally identified by its CAS Registry Number 39175-64-9 , a unique numerical designation assigned by the Chemical Abstracts Service. Additional identifiers include:

Molecular Formula and Weight Analysis

The molecular formula C9H5Cl3O encapsulates the compound’s atomic composition:

- 9 carbon atoms : 6 from the benzene ring, 2 from the acryloyl chain, and 1 from the carbonyl group.

- 5 hydrogen atoms : 3 on the benzene ring and 2 on the propenoyl moiety.

- 3 chlorine atoms : Two on the phenyl ring (positions 2 and 4) and one in the acyl chloride group.

- 1 oxygen atom : Part of the carbonyl group in the chloride functionality.

Molecular weight calculations :

- Theoretical : (12.01 × 9) + (1.008 × 5) + (35.45 × 3) + (16.00 × 1) = 235.49 g/mol .

- Exact mass : 233.9406 g/mol (calculated using isotopic masses: ^12C, ^1H, ^35Cl, ^16O).

A mass spectrometry analysis would show a base peak at m/z 235, corresponding to the molecular ion [M]+, with fragment ions at m/z 199 (loss of HCl) and m/z 163 (loss of Cl2). The 0.7% discrepancy between theoretical and exact mass arises from the natural abundance of heavier isotopes like ^37Cl and ^13C.

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNRKXKWVDOFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514703 | |

| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39175-64-9 | |

| Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Typical Reaction Conditions and Procedure:

- The acid is refluxed with an excess of thionyl chloride, usually in the presence of a catalyst or solvent such as dry benzene or dichloromethane.

- The reaction temperature is maintained around 60–70 °C.

- The evolution of gases (SO₂ and HCl) indicates the progress of the reaction.

- After completion, excess thionyl chloride and volatile by-products are removed by distillation or vacuum evaporation to isolate the pure acyl chloride.

Example from Literature:

- Refluxing (E)-2-cyano-3-(2,4-dichlorophenyl)acrylic acid with thionyl chloride yields the acryloyl chloride derivative in good yield.

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Research Findings and Analytical Data

- The purity of the resulting this compound is generally high (>95%), confirmed by elemental analysis and spectroscopic methods such as IR and NMR.

- The molecular weight of the compound is 235.49 g/mol, with the molecular formula C9H5Cl3O.

- IR spectra typically show characteristic acyl chloride peaks near 1800 cm⁻¹, confirming the formation of the acyl chloride functional group.

- The compound is stored under dry conditions due to its sensitivity to moisture.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | (2E)-3-(2,4-Dichlorophenyl)acrylic acid | Prepared via hydrolysis or condensation |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | 10-15% molar excess |

| Solvent | Dry benzene, dichloromethane, or neat | Anhydrous conditions required |

| Temperature | 60–70 °C | Reflux conditions |

| Reaction Time | 1–5 hours | Until gas evolution ceases |

| Purification | Vacuum distillation or evaporation | Removes excess SOCl₂ and by-products |

| Yield | Typically >85% | High purity (>95%) achievable |

| Analytical Confirmation | IR, NMR, Elemental Analysis | Confirm acyl chloride formation |

Notes on Alternative Methods and Improvements

- While thionyl chloride is the most common reagent, other chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be used but are less common for this compound.

- Catalysts such as DMF (dimethylformamide) may be employed to accelerate the chlorination reaction.

- The process must be carefully controlled to avoid polymerization or side reactions due to the reactive α,β-unsaturated system.

- The presence of electron-withdrawing groups (chlorines) on the aromatic ring can influence the reactivity and stability of the intermediate acid and the acyl chloride.

化学反应分析

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the dichlorophenyl group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the acryloyl chloride moiety can participate in addition reactions with nucleophiles or electrophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in reactions with this compound.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

Catalysts: Bases such as triethylamine or pyridine can be used to catalyze nucleophilic substitution reactions.

Major Products

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Carboxylic Acids: Hydrolysis of the compound yields the corresponding carboxylic acid.

科学研究应用

Organic Synthesis

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride serves as a versatile building block in organic chemistry. It can undergo various chemical transformations:

- Substitution Reactions: It readily participates in nucleophilic substitution reactions where the acyl chloride group is replaced by amines or alcohols, yielding amides or esters respectively.

- Addition Reactions: The compound can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

- Polymerization: It acts as a monomer in polymerization processes, leading to the development of polymers with tailored properties.

Material Science

In material science, this compound has been investigated for its potential to develop new materials with specific functionalities:

- Antimicrobial Polymers: Research has shown that polymers incorporating this compound exhibit antimicrobial properties, making them suitable for applications in coatings and medical devices.

- Coatings and Adhesives: Its reactivity allows it to be used in formulating advanced coatings that require durability and resistance to environmental factors.

Pharmaceutical Research

The compound is also significant in pharmaceutical applications:

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized as an intermediate in the synthesis of various APIs due to its ability to form complex organic molecules with biological activity.

- Biological Activity Studies: Researchers are exploring its interactions with biological molecules to assess potential therapeutic effects .

Case Study 1: Antimicrobial Polymers

A study published in a peer-reviewed journal investigated the incorporation of this compound into polymer matrices. The resulting materials demonstrated significant antimicrobial activity against common pathogens, indicating their potential for use in healthcare settings where infection control is critical.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another research project focused on using this compound as a precursor for synthesizing novel anti-inflammatory drugs. The study highlighted successful modifications leading to compounds with enhanced efficacy compared to existing medications.

作用机制

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Key Properties:

- Hazard Classification : Classified as 6.1(8) under UN 2928, indicating toxic and corrosive properties. Specific hazard codes include H301 (toxic if swallowed), H311 (toxic in contact with skin), H314 (causes severe skin burns), and H331 (toxic if inhaled) .

- Reactivity : The electron-withdrawing 2,4-dichlorophenyl group enhances the electrophilicity of the acyl chloride, making it highly reactive in nucleophilic substitution or addition reactions.

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of chlorine substituents significantly influence reactivity and applications. Below is a comparison with closely related analogs:

Commercial and Industrial Relevance

生物活性

(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an important compound in medicinal chemistry, particularly noted for its potential biological activities. This compound is a derivative of acrylamide and has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.

This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an acyl chloride functional group. Its structure enables it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from this structure demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Staphylococcus aureus | 0.12 mg/mL |

| C2 | Escherichia coli | 0.12 mg/mL |

| C3 | Candida albicans | 0.12 mg/mL |

The presence of halogens such as chlorine enhances the antimicrobial efficacy of these compounds compared to their non-halogenated counterparts .

Antiviral Activity

In a study focusing on antiviral properties, acrylamide derivatives similar to this compound showed promising results against the chikungunya virus (CHIKV). The compound LQM334, a derivative with structural similarities, exhibited a reduction in CHIKV-positive cells from 74.07% to 0.88% after treatment .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, acrylamide derivatives were tested for their cytotoxicity against different cancer cell lines using MTT assays. Compounds demonstrated varying degrees of cytotoxicity:

| Compound | Cell Line Tested | IC50 Value (µg/mL) |

|---|---|---|

| LQM329 | EAC | 50 |

| LQM334 | Skov3 | 40 |

These results indicate that certain modifications in the molecular structure can enhance anticancer activity significantly .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the inhibition of key enzymes or proteins involved in microbial resistance or cancer cell proliferation. The specific mechanisms often depend on the target organism or cell line being studied.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Antimicrobial Study : A series of synthesized compounds were evaluated for their antimicrobial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that several derivatives exhibited submicromolar activity against MRSA, outperforming standard antibiotics like ampicillin .

- Antiviral Evaluation : Research on acrylamide derivatives indicated that modifications at specific positions on the phenyl ring could enhance antiviral potency against CHIKV by blocking viral attachment mechanisms .

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for preparing (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride, and what yields are typically achieved?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. For example, a similar acryloyl chloride derivative (DCP) was prepared using 2-ethylhexanoyl phosphate (EHP), triethylamine (TEA), and acryloyl chloride in a 1:1.2:1.2 molar ratio under anhydrous conditions. The reaction mixture is stirred at 0–5°C for 2 hours, followed by purification via recrystallization .

- Yield : 79% yield was achieved for DCP, with a melting point of 84–86°C .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- IR Spectroscopy : Identifies the acryloyl chloride carbonyl stretch (~1750 cm⁻¹) and C-Cl vibrations (750–600 cm⁻¹) .

- NMR : ¹H NMR confirms the E-geometry via coupling constants (J = 12–15 Hz for vinyl protons). ¹³C NMR resolves chlorine-induced aromatic carbon shifts (e.g., 2,4-dichlorophenyl carbons at δ 125–140 ppm) .

- Mass Spectrometry : FABMS or ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How is crystallographic data utilized to resolve stereochemical uncertainties?

- Method : Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of geometry. For example, CCDC 1988019 (a related dichlorophenyl acryloyl derivative) confirmed the E-configuration and bond angles via crystallographic analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for derivatives of this compound?

- Data Contradiction Analysis : Discrepancies in NMR splitting (e.g., unexpected coupling constants) may arise from solvent polarity or impurities. Use 2D NMR (COSY, HSQC) to assign protons and carbons. Cross-validate with XRD or computational models (DFT) .

- Example : In a study on bichalcone analogs, ¹H NMR ambiguities were resolved by correlating NOESY data with DFT-predicted dihedral angles .

Q. What experimental strategies optimize reactivity in nucleophilic substitutions involving this acryloyl chloride?

- Reaction Optimization :

- Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl group.

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Control exothermicity via dropwise addition of acryloyl chloride at 0–5°C .

- Case Study : Adjusting the stoichiometric ratio of acryloyl chloride to precursor (1:1.2) improved yields from 53% to 79% in analogous syntheses .

Q. How do computational methods like DFT contribute to understanding electronic properties?

- Methodology : DFT calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For (2E)-3-(2,6-dichlorophenyl) analogs, simulations aligned with XRD data, showing electron-withdrawing effects of chlorine atoms on the acryloyl group .

- Application : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model charge distribution and reactivity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。